1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate)
Brand Name: Vulcanchem
CAS No.: 97467-71-5
VCID: VC16993509
InChI: InChI=1S/C21H40O5/c1-13(10-20(3,4)5)16(18(23)24)9-15(12-22)17(19(25)26)14(2)11-21(6,7)8/h13-17,22H,9-12H2,1-8H3,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C21H40O5
Molecular Weight: 372.5 g/mol

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate)

CAS No.: 97467-71-5

Cat. No.: VC16993509

Molecular Formula: C21H40O5

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) - 97467-71-5

Specification

CAS No. 97467-71-5
Molecular Formula C21H40O5
Molecular Weight 372.5 g/mol
IUPAC Name 2,5-bis(4,4-dimethylpentan-2-yl)-3-(hydroxymethyl)hexanedioic acid
Standard InChI InChI=1S/C21H40O5/c1-13(10-20(3,4)5)16(18(23)24)9-15(12-22)17(19(25)26)14(2)11-21(6,7)8/h13-17,22H,9-12H2,1-8H3,(H,23,24)(H,25,26)
Standard InChI Key YQECRRIPRVVSIZ-UHFFFAOYSA-N
Canonical SMILES CC(CC(C)(C)C)C(CC(CO)C(C(C)CC(C)(C)C)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central ethylene glycol derivative with hydroxymethyl groups at both termini. Each hydroxyl group is esterified with 3,5,5-trimethylhexanoic acid, a branched-chain carboxylic acid. This configuration imparts steric hindrance and hydrophobicity, influencing its physical and chemical behavior.

The IUPAC name, 2,5-bis(4,4-dimethylpentan-2-yl)-3-(hydroxymethyl)hexanedioic acid, reflects its branched alkyl chains and ester linkages. Key structural identifiers include:

PropertyValue
Molecular FormulaC21H40O5\text{C}_{21}\text{H}_{40}\text{O}_5
Molecular Weight372.5 g/mol
Canonical SMILESCC(CC(C)(C)C)C(CC(CO)C(C(C)CC(C)(C)C)C(=O)O)C(=O)O
InChI KeyYQECRRIPRVVSIZ-UHFFFAOYSA-N

Spectroscopic Properties

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s ester groups would typically show characteristic infrared (IR) absorption bands near 1740 cm1^{-1} (C=O stretch) and 1250–1050 cm1^{-1} (C–O stretch). Nuclear magnetic resonance (NMR) would reveal signals corresponding to methyl groups (δ 0.8–1.2 ppm), methylene bridges (δ 1.2–1.6 ppm), and ester carbonyls (δ 170–175 ppm in 13C^{13}\text{C} NMR).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step esterification process:

  • Esterification of 3,5,5-Trimethylhexanoic Acid: The carboxylic acid reacts with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Hydroxymethylation: The intermediate product undergoes hydroxymethylation using formaldehyde or paraformaldehyde to introduce the hydroxymethyl groups.

The reaction mechanism follows classical Fischer esterification, where the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethylene glycol’s hydroxyl groups.

Industrial Manufacturing

Continuous flow reactors are employed to optimize yield and efficiency. These systems enhance heat transfer and reduce side reactions compared to batch reactors. Typical process parameters include:

ParameterValue
Temperature80–120°C
Catalyst Concentration1–5% H2SO4\text{H}_2\text{SO}_4
Reaction Time4–8 hours

Physicochemical Properties

Solubility and Stability

The compound’s branched alkyl chains confer lipophilicity, making it soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but insoluble in water. Hydrolytic stability is moderate, with ester bonds cleaving under acidic or alkaline conditions. Enzymatic hydrolysis by esterases occurs in biological systems, releasing 3,5,5-trimethylhexanoic acid and ethylene glycol.

Thermal Behavior

Differential scanning calorimetry (DSC) would likely show a glass transition temperature (TgT_g) below room temperature due to the flexible ethylene glycol backbone. Thermogravimetric analysis (TGA) would reveal decomposition onset above 200°C, consistent with ester-based polymers.

Biological Activity and Biomedical Applications

Drug Delivery Systems

The compound’s ester linkages enable controlled drug release via hydrolysis. In vitro studies suggest that esterases in blood plasma or intracellular compartments cleave the bonds, releasing payloads over time. This property is exploitable for:

  • Prodrug Design: Masking polar functional groups to enhance bioavailability.

  • Nanoparticle Formulations: Stabilizing hydrophobic cores in polymeric micelles.

Biocompatibility and Toxicity

Preliminary assessments indicate low acute toxicity, as hydrolysis products (3,5,5-trimethylhexanoic acid and ethylene glycol) are metabolized via β-oxidation and hepatic pathways, respectively. Chronic exposure studies are lacking, necessitating further research.

Industrial Applications

Plasticizers

The compound’s branched structure reduces crystallinity in polymers, enhancing flexibility. It is comparable to commercial plasticizers like dioctyl phthalate (DOP) but offers improved hydrolytic stability.

Lubricants and Coatings

Its low volatility and thermal stability make it suitable for high-temperature lubricants. In coatings, it improves adhesion to hydrophobic substrates like polyethylene.

Comparison with Structural Analogues

CompoundKey DifferencesApplications
Dioctyl Phthalate (DOP)Linear alkyl chains; higher volatilityPVC plasticization
Pentaerythritol TetraesterFour ester groups; higher thermal stabilityJet engine lubricants
Trimethylolpropane TriestersThree ester groups; lower molecular weightBiodegradable lubricants

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